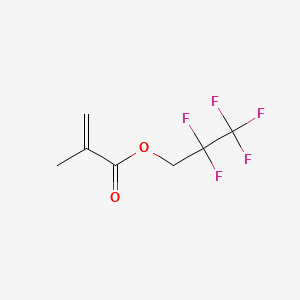

2,2,3,3,3-Pentafluoropropyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5O2/c1-4(2)5(13)14-3-6(8,9)7(10,11)12/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLISWDZSTWQFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95243-53-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95243-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3068465 | |

| Record name | 1H,1H-Perfluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45115-53-5 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45115-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045115535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,3-pentafluoropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H-Perfluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,2,3,3,3-Pentafluoropropyl Methacrylate (PFPMA)

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,2,3,3,3-Pentafluoropropyl Methacrylate (PFPMA), a key monomer in the development of advanced fluorinated polymers.

Introduction: The Significance of Fluorinated Methacrylates

Fluorinated polymers, derived from monomers such as this compound (PFPMA), possess a unique combination of properties that make them invaluable in a multitude of high-performance applications. These properties, including hydrophobicity, oleophobicity, low surface energy, high thermal stability, and low refractive index, are a direct result of the high electronegativity and low polarizability of the carbon-fluorine bond. In the realm of drug development and biomedical research, these characteristics are leveraged for creating advanced drug delivery systems, biocompatible coatings for medical devices, and highly specific biosensors. PFPMA, with its C3F5 moiety, offers a precise level of fluorination that can be tailored to achieve desired material characteristics.

This technical guide presents a detailed exploration of the synthesis and purification of PFPMA, providing researchers with the foundational knowledge and practical protocols necessary for its preparation in a laboratory setting.

I. Synthesis Methodologies for PFPMA: A Comparative Analysis

The synthesis of PFPMA is primarily achieved through the esterification of methacrylic acid with 2,2,3,3,3-pentafluoropropanol. Several methods can be employed for this transformation, each with its own set of advantages and considerations.

A. Direct Acid-Catalyzed Esterification (Fischer Esterification)

The most straightforward approach to PFPMA synthesis is the direct acid-catalyzed esterification of methacrylic acid with 2,2,3,3,3-pentafluoropropanol. This equilibrium-driven reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid protonates the carbonyl oxygen of methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2,2,3,3,3-pentafluoropropanol.

-

Water Removal: The continuous removal of water, often accomplished by azeotropic distillation with a suitable solvent like toluene, is crucial to shift the reaction equilibrium to the right, thereby maximizing the yield of the desired ester.

-

Inhibitor: Methacrylates are prone to polymerization at elevated temperatures. The inclusion of a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), is essential to prevent the loss of monomer during the reaction and purification stages.

Experimental Protocol: Direct Acid-Catalyzed Esterification of PFPMA

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add methacrylic acid (1.2 equivalents), 2,2,3,3,3-pentafluoropropanol (1.0 equivalent), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and a polymerization inhibitor (e.g., hydroquinone, 200 ppm).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene, to the flask.

-

Reaction: Heat the reaction mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

B. Steglich Esterification: A Mild Alternative

For substrates that are sensitive to harsh acidic conditions and high temperatures, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.

Causality Behind Experimental Choices:

-

DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

DMAP (4-Dimethylaminopyridine): DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle enhances the reaction rate and minimizes side reactions.

-

Byproduct Removal: A key feature of this method is the formation of dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration.

Experimental Protocol: Steglich Esterification of PFPMA

-

Reagent Preparation: In a flask, dissolve methacrylic acid (1.0 equivalent), 2,2,3,3,3-pentafluoropropanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

DCC Addition: Cool the solution in an ice bath and slowly add a solution of DCC (1.1 equivalents) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Byproduct Removal: The solid dicyclohexylurea (DCU) precipitate will form. Remove the DCU by filtration.

-

Work-up: Concentrate the filtrate under reduced pressure.

| Parameter | Direct Acid-Catalyzed Esterification | Steglich Esterification |

| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | DCC/DMAP |

| Temperature | High (Reflux) | Room Temperature |

| Reaction Time | Several hours | 12-24 hours |

| Byproducts | Water | Dicyclohexylurea (DCU) |

| Advantages | Cost-effective, scalable | Mild conditions, suitable for sensitive substrates |

| Disadvantages | Harsh conditions, potential for side reactions | Higher cost of reagents, DCU removal |

II. Purification Strategies for High-Purity PFPMA

The purification of PFPMA is a critical step to remove unreacted starting materials, catalysts, byproducts, and any polymers that may have formed. A multi-step purification protocol is typically employed to achieve the high purity required for polymerization and other sensitive applications.

Experimental Protocol: Purification of PFPMA

-

Neutralization and Washing:

-

Transfer the crude PFPMA to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic catalyst and unreacted methacrylic acid.

-

Follow with several washes with deionized water to remove any water-soluble impurities.

-

Finally, wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water from the organic phase.

-

-

Drying:

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

-

Solvent Removal:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Vacuum Distillation:

-

For the highest purity, the crude PFPMA should be distilled under reduced pressure. This step is crucial for removing non-volatile impurities and any high-boiling point byproducts.

-

It is imperative to maintain the presence of a polymerization inhibitor in the distillation flask to prevent polymerization at the elevated temperatures required for distillation.

-

III. Characterization and Quality Control

Thorough characterization of the synthesized and purified PFPMA is essential to confirm its identity, purity, and suitability for downstream applications.

A. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of PFPMA is expected to show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm), the methylene protons adjacent to the ester oxygen (around 4.5 ppm), and the methyl protons (around 2.0 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Key signals to identify include the carbonyl carbon of the ester (around 165 ppm), the vinyl carbons, and the carbons of the pentafluoropropyl group, which will exhibit splitting due to coupling with fluorine.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and structure of the fluorinated alkyl chain. The spectrum should show signals corresponding to the CF₃ and CF₂ groups, with characteristic chemical shifts and coupling patterns.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of PFPMA will display key absorption bands confirming its functional groups.[1]

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C stretch (alkene): An absorption band around 1630-1640 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.[2]

-

C-O stretch (ester): Absorption bands in the 1150-1250 cm⁻¹ region.

-

B. Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of PFPMA and for identifying any volatile impurities. The gas chromatogram will show a major peak corresponding to PFPMA, and the retention time can be used for identification. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

| Analytical Technique | Purpose | Expected Key Features for PFPMA |

| ¹H NMR | Structural elucidation and purity | Signals for vinyl, methylene, and methyl protons |

| ¹³C NMR | Carbon skeleton confirmation | Signals for carbonyl, vinyl, and fluorinated carbons |

| ¹⁹F NMR | Confirmation of fluorinated group | Signals for CF₃ and CF₂ groups |

| FT-IR | Functional group identification | Strong C=O, C=C, and C-F stretching bands |

| GC-MS | Purity assessment and impurity identification | Single major peak in GC, characteristic mass spectrum |

IV. Workflow and Logic Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of PFPMA.

Caption: Workflow for PFPMA Synthesis and Purification.

V. Conclusion

The synthesis and purification of this compound are critical processes for obtaining a high-purity monomer essential for the development of advanced fluorinated materials. This guide has detailed two primary synthetic routes, direct acid-catalyzed esterification and Steglich esterification, providing the underlying principles and step-by-step protocols. Furthermore, a robust purification strategy and a comprehensive characterization workflow have been outlined to ensure the final product meets the stringent quality requirements for research and development in fields such as drug delivery and biomedical engineering. By understanding and implementing these methodologies, researchers can confidently produce PFPMA and unlock its potential in creating next-generation functional materials.

References

- European Patent Office. (n.d.). Process for preparing methacrylates of fluorinated alcohols - EP 0394927 A2. Google Patents.

-

Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

- Pan, J., & Wang, J. (2013). Fluorinated Polymers: Synthesis, Properties, and Applications. In Polymer Science: A Comprehensive Reference (Vol. 10, pp. 235-261). Elsevier.

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Otera, J., & Nishikido, J. (2010).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- U.S. Patent No. 2,618,652. (1952). Process for the purification of acrylate and methacrylate esters. Google Patents.

- U.S. Patent No. 4,070,254. (1978). Process for preparing a purified methacrylic acid ester. Google Patents.

- U.S. Patent No. 4,739,108. (1988). Purification and esterification of methacrylic acid. Google Patents.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Grzesik, M., Skrzypek, J., & Witczak, M. (2006). Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol.

Sources

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Methacrylate: Properties, Polymerization, and Applications

This technical guide provides a comprehensive overview of 2,2,3,3,3-Pentafluoropropyl Methacrylate (PFPMA), a fluorinated monomer of significant interest in materials science. This document is intended for researchers, scientists, and drug development professionals who are exploring the use of fluorinated polymers in their work. We will delve into the core physical and chemical properties of PFPMA, provide a detailed experimental protocol for its polymerization, and discuss the unique characteristics of its corresponding polymer, poly(this compound) (PPFPMA), which make it a valuable material for advanced applications.

Introduction to a Unique Fluorinated Monomer

This compound is a methacrylate ester that incorporates a short perfluorinated chain. This structural feature imparts unique properties to the monomer and its resulting polymer, such as a low refractive index, low surface energy, and high thermal stability. These characteristics make PPFPMA a compelling candidate for applications in photonics, optical coatings, and as a component in specialty copolymers.[1] This guide will serve as a foundational resource for understanding and utilizing this versatile fluorinated monomer.

Core Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, polymerization, and the performance of the final polymeric material. A summary of these key properties is presented below.

Physical Properties of this compound

The physical characteristics of PFPMA are crucial for its proper storage and handling in a laboratory setting. It is a clear, colorless liquid with a characteristic odor.[2]

| Property | Value | Source |

| CAS Number | 45115-53-5 | [2] |

| Molecular Formula | C7H7F5O2 | [2][3] |

| Molecular Weight | 218.12 g/mol | |

| Appearance | Clear, colorless liquid | [2] |

| Density | 1.277 g/mL at 25 °C | |

| Boiling Point | 55 °C at 100 mmHg | |

| Refractive Index (n20/D) | 1.347 | |

| Flash Point | 29 °C (84.2 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Chemical Identity and Structure

Understanding the chemical structure of PFPMA is key to appreciating its reactivity and polymerization behavior.

Chemical Structure of this compound

A diagram of the chemical structure of this compound.

Polymerization and Chemical Reactivity

The primary chemical reaction of interest for PFPMA is its polymerization. As a methacrylate monomer, it readily undergoes free-radical polymerization to form poly(this compound). This polymerization can be initiated by thermal or photochemical means using a suitable radical initiator. The resulting polymer is a solid material with properties distinct from the monomer.[1]

The presence of the electron-withdrawing pentafluoropropyl group can influence the reactivity of the methacrylate double bond. The polymer, PPFPMA, is generally insoluble in most common organic solvents, with some exceptions like 2-butanone.[4] This insolubility is an important consideration for its processing and application.

Properties of Poly(this compound)

The polymer derived from PFPMA exhibits several desirable properties for specialized applications.

| Property | Value | Source |

| Form | Solid | [1] |

| Refractive Index (n20/D) | ~1.140 | [1] |

| Glass Transition Temperature (Tg) | ~70 °C | [1] |

The remarkably low refractive index of PPFPMA makes it an excellent candidate for use as a cladding layer in optical waveguides.[1]

Experimental Protocol: Free-Radical Polymerization of PFPMA

This section provides a detailed, self-validating protocol for the synthesis of poly(this compound) via free-radical polymerization. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize poly(this compound) from its monomer via solution polymerization.

Materials:

-

This compound (PFPMA), stabilized with ~100 ppm 4-tert-butylcatechol

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous 2-butanone (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Basic alumina (for inhibitor removal)

Equipment:

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Condenser

-

Heating mantle with temperature controller

-

Syringes and needles

-

Beakers and filtration apparatus

-

Vacuum oven

Step-by-Step Methodology:

-

Inhibitor Removal (Justification: The supplied monomer contains an inhibitor to prevent spontaneous polymerization during storage. This must be removed to allow for controlled polymerization.)

-

Pass the PFPMA monomer through a short column packed with basic alumina. This will adsorb the 4-tert-butylcatechol inhibitor. The purified monomer should be used immediately.

-

-

Reaction Setup (Justification: An inert atmosphere is crucial to prevent oxygen from scavenging the free radicals and terminating the polymerization prematurely.)

-

Assemble the Schlenk flask with a condenser and a magnetic stir bar.

-

Flame-dry the glassware under vacuum and then backfill with nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.

-

-

Reagent Addition (Justification: The monomer and initiator are dissolved in a suitable solvent to ensure a homogeneous reaction mixture and to control the reaction kinetics.)

-

In the inert atmosphere of the Schlenk flask, add a measured amount of anhydrous 2-butanone.

-

Add the purified PFPMA monomer to the solvent with stirring. A typical monomer concentration is in the range of 1-2 M.

-

Add the AIBN initiator. The initiator concentration is typically 0.1-1 mol% with respect to the monomer.

-

-

Polymerization (Justification: The reaction mixture is heated to decompose the AIBN initiator, which generates free radicals and initiates the polymerization of the PFPMA monomer.)

-

Immerse the reaction flask in a preheated oil bath at 60-70 °C.

-

Allow the reaction to proceed with vigorous stirring for a predetermined time, typically 12-24 hours. The viscosity of the solution will increase as the polymer forms.

-

-

Polymer Precipitation and Purification (Justification: The synthesized polymer is insoluble in methanol. Adding the reaction mixture to an excess of methanol will cause the polymer to precipitate, leaving unreacted monomer and initiator in the solution.)

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) while stirring vigorously.

-

A white solid, the PPFPMA polymer, will precipitate.

-

Collect the polymer by filtration.

-

Wash the polymer with fresh methanol to remove any remaining impurities.

-

-

Drying (Justification: All residual solvent must be removed to obtain a pure, dry polymer.)

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Workflow for Free-Radical Polymerization of PFPMA

A schematic of the experimental workflow for the synthesis of PPFPMA.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, it is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[6]

Conclusion

This compound is a valuable monomer for the synthesis of fluorinated polymers with unique optical and surface properties. This guide has provided a detailed overview of its physical and chemical characteristics, a robust protocol for its polymerization, and an introduction to the properties of the resulting polymer. The information presented here should serve as a solid foundation for scientists and researchers looking to incorporate PFPMA and its polymer into their research and development efforts, particularly in the fields of optical materials and specialty coatings.

References

-

This compound (97%). Amerigo Scientific. [Link]

-

This compound suppliers USA. World of Chemicals. [Link]

-

Thermodynamic characterization of poly(this compound). ResearchGate. [Link]

-

This compound | CAS#:45115-53-5. Chemsrc. [Link]

-

Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). ResearchGate. [Link]

-

2,2,3,3-Tetrafluoropropyl methacrylate. Suzhou Hechuang Chemical Co., Ltd. [Link]

-

This compound. GSRS. [Link]

Sources

- 1. 聚(2,2,3,3,3-五氟丙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound, 97%, stab. 25 g | Request for Quote [thermofisher.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 97%, stab. 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Thermal Properties of Poly(2,2,3,3,3-pentafluoropropyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Properties in Polymer Science

In the realm of materials science and drug development, a thorough understanding of a polymer's thermal characteristics is paramount. These properties govern a material's processing parameters, service temperature range, and overall stability. For specialized fluorinated polymers such as poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA), a detailed thermal analysis is crucial for its application in fields like specialty coatings, optical materials, and biomedical devices. This guide provides a comprehensive examination of the key thermal properties of PPFPMA: its glass transition temperature (Tg) and its thermal stability as determined by thermogravimetric analysis (TGA). We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination.

Part 1: Glass Transition Temperature (Tg) - The Onset of Mobility

The glass transition temperature is a fundamental property of amorphous and semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a true phase change like melting but rather a reversible change in the mobility of the polymer chains. Below the Tg, the polymer chains are "frozen" in a disordered state, resulting in a hard and brittle material. Above the Tg, the chains have sufficient thermal energy to move past one another, leading to a softer and more pliable material. The precise value of Tg is critical as it dictates the upper-temperature limit for the use of the polymer in its rigid form and the lower temperature limit for its processing.

Published Glass Transition Temperature of PPFPMA

Based on commercially available data, the glass transition temperature of poly(this compound) is approximately 70 °C , as determined by Differential Scanning Calorimetry (DSC). A study by Papadopoulou et al. also confirms the characterization of PPFPMA by DSC, lending further credence to the availability of this data in scientific literature.[1][2]

| Thermal Property | Value | Analytical Method |

| Glass Transition Temperature (Tg) | ~70 °C | Differential Scanning Calorimetry (DSC) |

Causality Behind Experimental Choices for Tg Determination

Differential Scanning Calorimetry (DSC) is the most widely used technique for determining the Tg of polymers.[3] The rationale for its selection lies in its ability to detect the subtle change in heat capacity that occurs as the polymer undergoes the glass transition. As the polymer chains gain mobility above the Tg, their ability to absorb heat (heat capacity) increases, resulting in a step-like change in the DSC thermogram. This method is highly sensitive and provides a reproducible measurement of the Tg. A heat-cool-heat cycle is often employed to erase the thermal history of the sample, ensuring that the measured Tg is an intrinsic property of the material.

Experimental Protocol for Determining Tg by DSC

This protocol provides a step-by-step methodology for the accurate determination of the glass transition temperature of PPFPMA using a heat-flux DSC instrument.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the PPFPMA sample into a standard aluminum DSC pan.

-

Ensure the sample is in good thermal contact with the bottom of the pan. For powdered samples, gently flatten the material to create a thin, even layer.

-

Hermetically seal the pan using a sample press to prevent any loss of volatile components, although for PPFPMA at the temperatures of interest, this is less of a concern.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

-

Place the sample pan and the reference pan into the DSC cell.

3. DSC Measurement Procedure:

-

Equilibrate the system at a temperature well below the expected Tg, for instance, at 25 °C.

-

First Heating Scan: Heat the sample from 25 °C to a temperature significantly above the expected Tg (e.g., 120 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20-50 mL/min). This initial scan serves to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample back to the starting temperature (25 °C) at a controlled rate, typically the same as the heating rate (10 °C/min).

-

Second Heating Scan: Perform a second heating scan under the same conditions as the first. The Tg is determined from this second heating curve to ensure the measurement is independent of the material's prior thermal history.[4]

4. Data Analysis:

-

The glass transition will be observed as a step-like change in the heat flow signal on the DSC thermogram from the second heating scan.

-

The Tg is typically determined as the midpoint of this transition, often calculated by the software as the inflection point of the step change.

Diagram: DSC Experimental Workflow for Tg Determination

Caption: Workflow for Tg determination of PPFPMA by DSC.

Part 2: Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for assessing the thermal stability of polymers. The resulting data provides crucial information on the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual mass at the end of the analysis. For fluorinated polymers, the high strength of the carbon-fluorine bond generally imparts enhanced thermal stability compared to their non-fluorinated counterparts.[4]

Expected Thermal Stability of PPFPMA

Causality Behind Experimental Choices for TGA

The choice of TGA for assessing thermal stability is based on its direct measurement of mass loss, which is a clear indicator of degradation. The experiment is typically run under an inert atmosphere, such as nitrogen, to study the inherent thermal stability of the polymer without the influence of oxidative degradation. A constant heating rate is employed to ensure a uniform and reproducible decomposition profile. The resulting TGA curve, a plot of mass versus temperature, provides a clear visual representation of the polymer's stability over a wide temperature range.

Experimental Protocol for TGA of PPFPMA

This protocol outlines a standard procedure for evaluating the thermal stability of PPFPMA using TGA.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the PPFPMA sample into a TGA pan (typically platinum or ceramic for high-temperature stability).

2. Instrument Setup and Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Place the sample pan in the TGA furnace.

3. TGA Measurement Procedure:

-

Heat the sample from ambient temperature to a high temperature, for example, 600 °C, at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min throughout the experiment to prevent oxidative degradation.[4]

4. Data Analysis:

-

The TGA thermogram will display a plot of the percentage of initial mass remaining on the y-axis versus temperature on the x-axis.

-

The onset decomposition temperature (Td) is a key parameter and is often determined as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred.

-

The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

Diagram: TGA Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for thermal stability analysis of PPFPMA by TGA.

Conclusion

This technical guide has provided a detailed overview of the critical thermal properties of poly(this compound). The glass transition temperature, a key parameter for determining the material's service temperature, is reported to be approximately 70 °C. While specific thermogravimetric analysis data for PPFPMA is not widely published, the general understanding of fluorinated polymethacrylates suggests good thermal stability. The provided, detailed experimental protocols for DSC and TGA offer a robust framework for researchers to independently verify these properties and further explore the thermal behavior of this promising fluoropolymer. A comprehensive understanding of these thermal characteristics is essential for the successful application of PPFPMA in advanced materials and drug delivery systems.

References

-

Papadopoulou, S. K., Karapanagiotis, I., Zuburtikudis, I., & Panayiotou, C. (2010). Thermodynamic characterization of poly(this compound). Journal of Polymer Science Part B: Polymer Physics, 48(16), 1826-1833. [Link]

-

ResearchGate. (n.d.). (a) TGA trace of homopolymer, (b) DSC curve of homopolymer. [Link]

-

Papadopoulou, S. K., Karapanagiotis, I., Zuburtikudis, I., & Panayiotou, C. (2010). Thermodynamic characterization of poly(this compound). [Link]

-

Hamieh, T., & Schultz, J. (2024). The Effect of Temperature on the London Dispersive and Lewis Acid-Base Surface Energies of Polymethyl Methacrylate Adsorbed on Silica by Inverse Gas Chromatography. Thermo, 4(2), 203-231. [Link]

-

ResearchGate. (n.d.). Thermodynamics of poly (7-methoxy-2-acetylbenzofurane methyl methacrylate-co-styrene) and poly(2-acetylbenzofurane methyl methacrylate-co-styrene) -probe interactions at different temperatures by inverse gas chromatography | Request PDF. [Link]

-

He, Y., & Zhang, W. (2013). Synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate). Advanced Materials Research, 781-784, 609-612. [Link]

-

ResearchGate. (n.d.). Superhydrophobic surfaces from hydrophobic or hydrophilic polymers via nanophase separation or electrospinning/electrospraying | Request PDF. [Link]

-

ResearchGate. (n.d.). Copolymers of Isopropenyl Alkyl Ethers with Fluorinated Acrylates and Fluoroacrylates: Influence of Fluorine on Their Thermal, Photochemical, and Hydrolytic Stability | Request PDF. [Link]

-

ResearchGate. (n.d.). Thermal and optical properties of highly fluorinated copolymers of methacrylates | Request PDF. [Link]

-

ResearchGate. (n.d.). (1) TGA, (2) DSC analysis for (a) the copolymer and (b) poly(MMA-co-BA) with VTES. [Link]

-

Mitu, B., Tihlaříková, E., & Kolář, F. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Monatshefte für Chemie-Chemical Monthly, 145(7), 1157-1164. [Link]

-

University of Washington. (n.d.). GLASS TRANSITIONS in POLY(METHACRYLATES). [Link]

-

Ferreira, J., Pereira, R., Ferreira, C., Sanches, C., & Lemos, M. (2022). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Polymers, 14(21), 4589. [Link]

Sources

Health and safety considerations for 2,2,3,3,3-Pentafluoropropyl methacrylate

An In-depth Technical Guide to the Health and Safety of 2,2,3,3,3-Pentafluoropropyl methacrylate

Introduction

This compound (CAS No: 45115-53-5) is a fluorinated monomer increasingly utilized in the synthesis of advanced polymers for applications in drug delivery systems, medical devices, and specialty optical materials.[1] Its unique properties, imparted by the pentafluoropropyl group, include hydrophobicity, chemical resistance, and low surface energy. However, the presence of the reactive methacrylate group necessitates a thorough understanding and rigorous implementation of safety protocols.[2] This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the health and safety considerations, risk mitigation strategies, and emergency procedures associated with this compound.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its flammability and its effects as an irritant and potential sensitizer, characteristic of many acrylate monomers.[3][4][5]

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Compiled from multiple safety data sheets.[3][5]

Signal Word: Warning

Toxicological Profile

The toxicological profile is primarily dictated by the reactive methacrylate moiety. While specific long-term toxicity data for this exact molecule is limited, the well-understood behavior of acrylates provides a strong basis for risk assessment.

-

Acute Effects : Direct contact can cause significant irritation to the skin, eyes, and respiratory system.[5] Symptoms of inhalation exposure may include coughing, wheezing, and chest tightness.[6]

-

Skin Irritation and Sensitization : As a methacrylate ester, this compound is a skin irritant and a potential skin sensitizer.[2] Repeated or prolonged contact can lead to allergic contact dermatitis.[4] It is crucial to prevent all direct skin contact, as acrylate monomers can penetrate standard latex or vinyl gloves rapidly.[7]

-

Eye Irritation : The substance is classified as a serious eye irritant. Accidental contact can cause redness, pain, and potential damage if not promptly and thoroughly rinsed.

-

Chronic Effects : While no specific carcinogenicity or mutagenicity data is available for this compound, some related fluorinated polymers are not considered carcinogenic.[8][9] However, due to the lack of specific data, it should be handled as a substance with unknown long-term effects, and exposure should be minimized.

-

Environmental Hazards : One safety data sheet classifies this material as a "Forever Chemical," indicating high environmental persistence.[3] This aligns with broader concerns about the environmental fate of certain polyfluorinated substances (PFAS).[10]

Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is paramount. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

1. Engineering Controls :

-

Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to control vapor inhalation.[11]

-

Ventilation : The laboratory should have adequate general ventilation.[12]

-

Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[11]

2. Administrative Controls :

-

Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical.

-

Ensure all personnel are trained on the specific hazards and handling procedures.

-

Keep work areas clean and clutter-free to prevent accidental spills.[13]

3. Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Specification and Rationale |

|---|---|---|

| Hands | Gloves | Nitrile gloves are required. Given that methacrylate monomers can penetrate latex and vinyl gloves quickly, double-gloving with nitrile is recommended for extended tasks.[4][7] Always inspect gloves before use and use proper removal technique to avoid skin contact.[12] |

| Eyes | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[11] A face shield may be required for larger quantities or splash-prone operations. |

| Body | Lab Coat | A flame-resistant lab coat should be worn and kept buttoned. |

| Respiratory | Respirator | Typically not required when work is performed within a certified fume hood. If exposure limits are exceeded or symptoms of irritation occur, a NIOSH/MSHA approved respirator with an organic vapor cartridge (Type A) is necessary.[11] |

Standard Operating Protocol for Safe Laboratory Handling

This protocol outlines the essential steps for the routine use of this compound.

1. Preparation and Pre-Handling Check : 1.1. Confirm the chemical fume hood is operational and the sash is at the appropriate working height. 1.2. Ensure an emergency eyewash and shower are accessible. 1.3. Don all required PPE as specified in Table 2. 1.4. Locate the appropriate spill kit and waste container before beginning work.

2. Handling and Dispensing : 2.1. Conduct all operations within the fume hood. 2.2. Ground/bond the container and receiving equipment when transferring to prevent static discharge, as the substance is flammable.[3] 2.3. Use only non-sparking tools.[11] 2.4. Keep the container tightly closed when not in use.[11] 2.5. Avoid inhalation of vapors and any contact with skin or eyes.[12]

3. Post-Handling : 3.1. Tightly seal the chemical container and store it under refrigeration (2-8°C) away from heat and ignition sources.[11] 3.2. Decontaminate the work area. 3.3. Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.[11] 3.4. Remove gloves using the proper technique and wash hands thoroughly with soap and water.[12]

Emergency Procedures

Rapid and correct response to an emergency is critical.

1. First Aid Measures :

-

Inhalation : Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[3]

-

Skin Contact : Take off all contaminated clothing immediately.[3] Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, get medical advice.[11]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

Ingestion : Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[11] Seek immediate medical attention.

2. Spill Response : The appropriate response depends on the scale of the spill.

Caption: Workflow for responding to minor vs. major chemical spills.

3. Fire Safety :

-

Extinguishing Media : Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3] A water spray can be used to cool closed containers.[11]

-

Specific Hazards : This is a flammable liquid with a flash point of 29°C (84.2°F). Vapors are heavier than air and may travel to an ignition source and flash back.[11] Containers may explode when heated.[11]

-

Hazardous Combustion Products : Thermal decomposition can generate toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Storage, Incompatibility, and Waste Disposal

-

Storage : Store in a well-ventilated, refrigerated (2-8°C) location designated for flammable liquids.[11] Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[3]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[11]

-

Waste Disposal : Dispose of unused product and contaminated materials as hazardous waste.[11] All waste must be placed in properly labeled, sealed containers. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[14]

Conclusion

This compound is a valuable monomer for advanced material synthesis, but its flammability and irritant properties demand careful and informed handling. By understanding its toxicological profile, implementing a hierarchy of controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this chemical safely and effectively. Adherence to the protocols outlined in this guide is essential for protecting personnel health and the integrity of the research environment.

References

- 10 Acrylic Plastic Safety Tips To Know. (2024-05-07). Vertex AI Search.

- This compound - SAFETY DATA SHEET. (2024-03-30). Thermo Fisher Scientific.

- This compound Safety Data Sheet. (2023-12-18).

- This compound 97%, 4-tert-butylc

- This compound 97%, contains 100 ppm 4-tert-butylc

- Allergy to acryl

- Acrylates in the Dental Office – Hazards and Hand Protection.

- 2,2,3,3,3-Pentafluoropropyl methacryl

- Methacrylate Monomers Safe use of gloves.

- This compound. gsrs.

- Methacrylates and Skilled Trade | Discover Essential Safety Tips.

- Spill Control/Emergency Response. (2025-01-14). Oakland University.

- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.

- Fluorinated acrylic copolymers: Part I: Study of clear coatings. (2025-08-10).

- Chemical Exposure and Spill Response Procedures.

- Safety D

- Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. (2018-10-16). Cosmetic Ingredient Review.

- Fluoropolymers: State-of-the-science on Toxicity. (2024-02-15). U.S. Environmental Protection Agency.

- Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? (2020-09-29).

- SAFETY DATA SHEET Fluorinated Polymer Co

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate Safety D

- Methyl Methacrylate. U.S. Environmental Protection Agency.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methacrylates and Skilled Trade | Discover Essential Safety Tips — Methacrylate Producers Association, Inc. [mpausa.org]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. dermnetnz.org [dermnetnz.org]

- 5. This compound, 97%, stab. 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. epa.gov [epa.gov]

- 7. hourglass-intl.com [hourglass-intl.com]

- 8. cir-safety.org [cir-safety.org]

- 9. epa.gov [epa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. louisville.edu [louisville.edu]

- 13. acmeplastics.com [acmeplastics.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Methacrylate (CAS 45115-53-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2,2,3,3,3-pentafluoropropyl methacrylate, a fluorinated monomer of significant interest in materials science, with emerging applications in the biomedical and pharmaceutical fields. This document delves into its chemical and physical properties, synthesis, polymerization behavior, and its utility in creating advanced polymers for specialized applications.

Chemical Identity and Physicochemical Properties

This compound, often abbreviated as PFPMA, is a methacrylate ester bearing a terminal pentafluoroethyl group. This high degree of fluorination imparts unique properties to the monomer and its corresponding polymers, such as low surface energy, hydrophobicity, and chemical inertness.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 45115-53-5 | [1] |

| Molecular Formula | C₇H₇F₅O₂ | [1] |

| Molecular Weight | 218.12 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 55 °C at 100 mmHg | [3] |

| Density | 1.277 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.347 | [3] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of methacryloyl chloride with 2,2,3,3,3-pentafluoropropanol. This reaction is a standard method for producing methacrylate esters.

General Synthesis Protocol: Esterification

This protocol describes a general laboratory-scale synthesis.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,2,3,3,3-pentafluoropropanol and a tertiary amine base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cooled in an ice bath, add methacryloyl chloride dropwise.

-

Reaction: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.

-

Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound.

Spectroscopic Characterization

1H NMR:

-

Two singlets in the vinylic region (δ 5.5-6.5 ppm) corresponding to the two geminal protons of the methacrylate group.

-

A singlet for the methyl protons (δ ~1.9 ppm).

-

A triplet for the methylene protons adjacent to the oxygen (δ ~4.5 ppm), split by the adjacent CF₂ group.

13C NMR:

-

Signals for the carbonyl carbon, the quaternary and methylene carbons of the methacrylate double bond, the methyl carbon, the methylene carbon of the propyl group, and the two fluorinated carbons.

19F NMR:

-

A triplet for the CF₃ group and a quartet for the CF₂ group, with coupling between them. The chemical shifts will be in the characteristic regions for these fluorinated moieties.[5]

Polymerization and Reactivity

This compound can be polymerized via conventional free-radical polymerization. However, for applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[6]

RAFT Polymerization

RAFT polymerization allows for the synthesis of polymers with low polydispersity and high end-group fidelity, enabling the creation of block copolymers and other complex architectures.

dot

Caption: Workflow for RAFT polymerization of this compound.

A typical RAFT polymerization protocol for methyl methacrylate, which can be adapted for PFPMA, involves dissolving the monomer, a suitable RAFT agent, and a radical initiator (like AIBN) in a solvent, followed by de-gassing and heating.

Copolymerization and Reactivity Ratios

Applications in Drug Development and Biomedical Research

The unique properties of poly(this compound) and related fluoropolymers make them attractive for various biomedical applications.

Drug Delivery Nanoparticles

Fluorinated polymers can be used to create nanoparticles for drug delivery. For instance, block copolymers containing a poly(pentafluorophenyl methacrylate) block have been used to form nano-objects via polymerization-induced self-assembly (PISA).[7][8] These nanoparticles can be designed to be responsive to biological stimuli, such as glutathione (GSH), making them ideal for targeted drug delivery to the reductive intracellular environment.[7][8]

Biomedical Coatings and Surface Modification

The low surface energy and hydrophobicity of fluoropolymers make them excellent candidates for creating non-fouling surfaces on medical devices.[9][10] Such coatings can reduce protein adsorption and bacterial adhesion, thereby improving the biocompatibility and longevity of implants and other devices.[9][11] Surface modification of polymers is a key strategy to enhance their performance in biomedical applications.[9][11][12]

Hydrogels for Tissue Engineering

While poly(this compound) itself is hydrophobic, it can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), to create hydrogels.[13][14][15] These hydrogels can have tunable properties and are being explored for applications in tissue engineering and as scaffolds for 3D cell culture.[13][14][15][16] The fluorinated component can be used to control the swelling behavior and mechanical properties of the hydrogel.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][17]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[17]

-

Use in a well-ventilated area.[17]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[17]

-

Store in a cool, well-ventilated place.[17]

In case of fire, use CO₂, dry chemical, or foam for extinction.[17] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from a number of chemical suppliers that specialize in research chemicals and materials for technology applications.

Table 2: Selected Suppliers of this compound

| Supplier | Product Information |

| Sigma-Aldrich (Merck) | Offers the compound with a purity of 97%, containing 100 ppm 4-tert-butylcatechol as an inhibitor.[3][18] |

| Thermo Fisher Scientific (Alfa Aesar) | Provides the compound with a purity of 97%, stabilized.[2][17] |

| Amerigo Scientific | Lists the product with a purity of 97%.[11] |

Conclusion

This compound is a versatile fluorinated monomer with significant potential for the development of advanced materials. Its unique properties, stemming from the pentafluoroethyl group, make it a valuable building block for polymers used in a range of applications, from low refractive index optical materials to sophisticated biomedical devices and drug delivery systems. As research in these areas continues to advance, the demand for well-characterized and functional fluorinated monomers like PFPMA is expected to grow.

References

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound, 97%, stab. 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. cjps.org [cjps.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly(Pentafluorophenyl Methacrylate)-Based Nano-Objects Developed by Photo-PISA as Scaffolds for Post-Polymerization Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. polyzen.com [polyzen.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrogels: Properties and Applications in Biomedicine | MDPI [mdpi.com]

- 16. Specialty Tough Hydrogels and their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, 97%, stab. 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. This compound 97 , 4-tert-butylcatechol 100ppm inhibitor 45115-53-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Refractive Index of 2,2,3,3,3-Pentafluoropropyl Methacrylate (PFPMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the refractive index of 2,2,3,3,3-Pentafluoropropyl methacrylate (PFPMA) monomer. It is designed to equip researchers, scientists, and professionals in drug development and biomedical applications with the critical knowledge required to effectively utilize this fluorinated monomer. This document delves into the fundamental principles of its refractive index, the implications for its polymer, detailed measurement protocols, and its burgeoning applications where precise control of light is paramount.

Introduction: The Significance of Refractive Index in Advanced Materials

The refractive index (RI) of a material is a fundamental optical property that dictates how light propagates through it. For monomers like this compound (PFPMA), the refractive index is not merely a physical constant but a critical parameter that influences the optical characteristics of the resulting polymer. PFPMA is a fluorinated methacrylate monomer that has garnered significant interest due to the unique properties its polymer, Poly(PFPMA), exhibits. A key feature of Poly(PFPMA) is its exceptionally low refractive index, a direct consequence of the high fluorine content in the monomer. This property is instrumental in various advanced applications, from optical waveguides to biomedical devices where minimizing light scattering and reflection is crucial.

This guide will explore the refractive index of the PFPMA monomer, the significant change upon polymerization, and the practical implications for researchers in material science and drug development.

Physicochemical Properties of this compound (PFPMA) Monomer

A thorough understanding of the monomer's properties is essential for its effective application and polymerization.

| Property | Value | Source |

| Refractive Index (n20/D) | 1.347 (lit.) | |

| CAS Number | 45115-53-5 | |

| Molecular Formula | C7H7F5O2 | |

| Molecular Weight | 218.12 g/mol | |

| Density | 1.277 g/mL at 25 °C (lit.) | |

| Boiling Point | 55 °C/100 mmHg (lit.) | |

| Synonyms | 1,1-Dihydroperfluoropropyl methacrylate, 1H,1H-Pentafluoropropyl methacrylate |

Table 1: Key physicochemical properties of this compound monomer.

The Refractive Index of PFPMA Monomer vs. Poly(PFPMA)

A striking and technologically important characteristic of PFPMA is the significant drop in refractive index upon polymerization.

| Material | Refractive Index (n20/D) |

| This compound (Monomer) | 1.347 |

| Poly(this compound) (Polymer) | 1.140 (lit.) |

Table 2: Comparison of the refractive index of PFPMA monomer and its corresponding polymer.[1]

This substantial decrease is attributed to the arrangement of the highly electronegative fluorine atoms in the polymer structure, which leads to low polarizability and, consequently, a low refractive index. This property makes Poly(PFPMA) a highly sought-after material for applications requiring low-index optical materials.

Factors Influencing the Refractive Index of PFPMA

The refractive index of PFPMA is not a static value but is influenced by environmental and experimental factors.

Temperature

Wavelength of Light (Dispersion)

The refractive index of a material also varies with the wavelength of light, a phenomenon known as dispersion. This relationship is often described by the Sellmeier equation, an empirical formula that relates the refractive index to wavelength.[4][5]

The general form of the Sellmeier equation is:

n²(λ) = 1 + Σᵢ (Bᵢλ²) / (λ² - Cᵢ)

where n is the refractive index, λ is the wavelength, and Bᵢ and Cᵢ are experimentally determined Sellmeier coefficients.[4] While the specific Sellmeier coefficients for PFPMA are not widely published, the trend for fluorinated polymers is a relatively low dispersion across the visible spectrum.[6] This is advantageous for applications requiring consistent performance across different wavelengths of light.

Experimental Protocol for Measuring the Refractive Index of PFPMA Monomer

Accurate measurement of the refractive index of PFPMA monomer is crucial for quality control and research purposes. The Abbe refractometer is a suitable and commonly used instrument for this measurement.

Principle of the Abbe Refractometer

The Abbe refractometer operates on the principle of total internal reflection. It measures the critical angle of a liquid sample placed between two prisms—an illuminating prism and a refracting prism. The refractive index of the sample is then calculated from this critical angle.

Step-by-Step Methodology

This protocol is designed to ensure accurate and safe measurement of the volatile PFPMA monomer.

-

Instrument Preparation and Calibration:

-

Ensure the Abbe refractometer is placed on a stable, vibration-free surface with adequate lighting.[7]

-

Connect the refractometer to a temperature-controlled water bath set to 20.0 ± 0.1 °C. Allow sufficient time for the prisms to equilibrate to the set temperature. This is a critical step as the refractive index is temperature-dependent.[3]

-

Calibrate the instrument using a standard liquid with a known refractive index at 20°C, such as distilled water (n²⁰/D ≈ 1.3330).[3] This verifies the instrument's accuracy.

-

-

Sample Handling and Application:

-

PFPMA is a volatile monomer. To minimize evaporation and ensure accurate readings, it is crucial to work efficiently.

-

Open the prism assembly. Using a clean pipette, place a few drops of the PFPMA monomer onto the surface of the lower prism. Ensure there is enough liquid to cover the surface but not so much that it overflows.[7]

-

Immediately and gently close the prism assembly to spread the liquid into a thin film and prevent the formation of air bubbles.[8]

-

-

Measurement:

-

Adjust the light source to illuminate the prisms.

-

Look through the eyepiece and adjust the coarse and fine control knobs to bring the borderline between the light and dark fields into view.

-

If a colored band is visible at the borderline, adjust the compensator dial to eliminate the dispersion and achieve a sharp, achromatic borderline.[9]

-

Carefully align the sharp borderline with the center of the crosshairs in the eyepiece.

-

Press the switch to illuminate the scale and read the refractive index value to four decimal places.

-

-

Post-Measurement and Cleaning:

-

After recording the measurement, open the prism assembly.

-

Gently clean the prism surfaces with a soft lens tissue soaked in a suitable solvent (e.g., acetone or ethanol), followed by a dry, clean lens tissue. This prevents contamination of subsequent samples.

-

Ensure the prisms are completely dry before the next measurement or before storing the instrument.

-

Causality Behind Experimental Choices

-

Temperature Control: Precise temperature control is paramount because the refractive index of liquids is highly sensitive to temperature fluctuations. A circulating water bath ensures thermal equilibrium and measurement reproducibility.

-

Use of a Monochromatic Light Source (or Compensation): The refractive index varies with wavelength. While older instruments used a sodium lamp (D-line, 589 nm), modern Abbe refractometers use a white light source with a compensator (Amici prisms) to counteract dispersion and provide a reading equivalent to the sodium D-line. This simplifies the experimental setup without sacrificing accuracy.

-

Calibration: Regular calibration with a known standard like distilled water is a self-validating step that ensures the instrument is performing correctly and that the obtained data is trustworthy.

-

Careful Sample Application: For a volatile monomer like PFPMA, rapid and precise sample application and immediate closure of the prisms are necessary to minimize evaporation, which would alter the composition and thus the refractive index of the sample.

Applications in Research and Drug Development

The low refractive index of Poly(PFPMA) is a key enabling property for a range of applications in the biomedical and drug development fields.

Biomedical Microfluidics and Lab-on-a-Chip Devices

In microfluidic devices used for cell sorting, diagnostics, and drug screening, a significant challenge is the refractive index mismatch between the device material (often PDMS with n ≈ 1.41) and the aqueous solutions (n ≈ 1.33) being analyzed. This mismatch can cause optical distortions and artifacts, particularly at the channel edges, hindering accurate imaging and analysis.[10][11] Fluorinated polymers with a refractive index close to that of water, such as Poly(PFPMA), can be used to fabricate these devices, thereby minimizing optical distortions and improving the precision of microscopy-based assays.[10][12]

Biosensors

The low refractive index of fluoropolymers is advantageous in the design of optical biosensors, such as those based on surface plasmon resonance (SPR) or liquid-core waveguides. In liquid-core waveguides, a low refractive index cladding material is required to confine light within the higher-index liquid core. Materials like Poly(PFPMA) can serve as effective cladding, enhancing the sensitivity of the biosensor.[13]

Drug Delivery and Medical Implants

While direct applications of Poly(PFPMA) in drug delivery are still an emerging area, the properties of fluoropolymers, in general, are highly relevant. Their biocompatibility, chemical inertness, and hydrophobicity make them suitable for use in medical implants and as coatings for medical devices.[14] The low refractive index can be beneficial in applications where optical clarity and minimal tissue interface reflection are desired. For instance, in implantable biosensors or drug delivery systems that incorporate optical monitoring, a low refractive index polymer can improve signal quality.

Visualization of Key Concepts

Molecular Structure and its Influence on Refractive Index

Caption: Workflow for measuring the refractive index of PFPMA monomer using an Abbe refractometer.

Conclusion

The refractive index of this compound monomer is a critical parameter that underpins the valuable optical properties of its polymer. The significant decrease in refractive index upon polymerization makes Poly(PFPMA) an attractive material for advanced applications in photonics, microfluidics, and biomedical devices. For researchers and professionals in these fields, a thorough understanding of how to accurately measure and interpret the refractive index of the PFPMA monomer is essential for material characterization, quality control, and the development of innovative technologies. This guide has provided a detailed overview of the theoretical and practical aspects of the refractive index of PFPMA, equipping the reader with the knowledge to confidently work with this versatile fluorinated monomer.

References

-

Fabrication of Refractive-index-matched Devices for Biomedical Microfluidics. Journal of Visualized Experiments. [Link]

-

Refractive-index-matched polymer for experimental fluid dynamics in water. ResearchGate. [Link]

-

Characterization of a novel ultra low refractive index material for biosensor application. National Institutes of Health. [Link]

-

Fabrication and Bonding of Refractive Index Matched Microfluidics for Precise Measurements of Cell Mass. MDPI. [Link]

-

Abbe refractometer operation method and precautions. NBchao.Com. [Link]

-

Operating Instructions for Abbé Refractometers. Truman ChemLab. [Link]

-

SOP and Calibration of Refractor Meter. pharmaceuticalguideline.com. [Link]

-

Abbe's Refractometer Operational SOP. WebofPharma. [Link]

-

SOP Abbe Refractometer DR-A1-Plus. Scribd. [Link]

-

Low-refractive index polymers for microscopy by MY Polymers. Laser Focus World. [Link]

-

Optical properties of low-refractive index polymers. Materium Technologies. [Link]

-

Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. ResearchGate. [Link]

-

Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. MDPI. [Link]

-

Thermo-optic coefficients of polymers for optical waveguide applications. ResearchGate. [Link]

-

Refractive index of various fluorinated polymers for TE polarization as a function of wavelength. ResearchGate. [Link]

-

Thermodynamic characterization of poly(this compound). ResearchGate. [Link]

-

Coefficients of the Sellmeier Equation Polymer A 1 l 1 A 2 l 2 A 3 l 3. ResearchGate. [Link]

-

Sellmeier equation. Wikipedia. [Link]

-

Sellmeier coefficients of polycarbonate, Al2O3, MgF2 and BaF2 materials used in the proposed 1D ternary photonic designs, PC1 to PC3. ResearchGate. [Link]

Sources

- 1. Poly(this compound) | Sigma-Aldrich [sigmaaldrich.com]

- 2. specialchem.com [specialchem.com]

- 3. SOP and Calibration of Refractor Meter | Refractometer Callibration Procedure [chemicalslearning.com]

- 4. Sellmeier equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Abbe’s Refractometer Operational SOP [webofpharma.com]

- 8. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 9. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 10. Fabrication of Refractive-index-matched Devices for Biomedical Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of a novel ultra low refractive index material for biosensor application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

Foreword: The Unseen Influence of Surface Tension in Advanced Materials

An In-depth Technical Guide to the Surface Tension of Poly(2,2,3,3,3-pentafluoropropyl methacrylate)

In the realm of materials science, the properties that govern the interactions at an interface are often the most critical. For researchers, scientists, and drug development professionals, understanding and controlling these surface phenomena is paramount to innovation. Poly(this compound), or pPFPMA, is a fluorinated polymer that stands out due to its exceptionally low surface energy. This property is not merely a passive characteristic; it is an active driver of performance in a multitude of advanced applications, from biomedical devices engineered to resist biofouling to superhydrophobic coatings that repel water with remarkable efficiency.[1]

This technical guide moves beyond a simple recitation of facts. It is designed to provide a deep, mechanistic understanding of the surface tension of pPFPMA. We will explore the theoretical underpinnings that dictate its behavior, detail the rigorous experimental protocols required for its accurate measurement, and discuss the profound implications of its unique surface properties for cutting-edge technologies. As your guide, I will provide not just the "what" but the critical "why" behind the science, grounding every claim in authoritative evidence and field-proven insights.

Understanding pPFPMA: Structure and Intrinsic Properties

Poly(this compound) is an acrylic polymer distinguished by the presence of a fluorinated side chain. The monomer unit consists of a methacrylate backbone with a pendant pentafluoropropyl ester group.